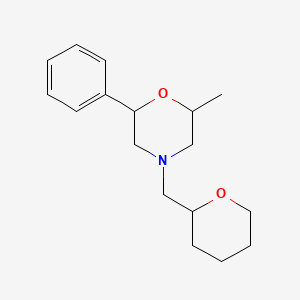![molecular formula C15H17FN2O2 B7534004 3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)
3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as FMDP and belongs to the class of spirocyclic compounds. FMDP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of FMDP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerases, histone deacetylases, and dihydrofolate reductase. FMDP has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
FMDP has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. FMDP has also been shown to inhibit the growth and biofilm formation of various bacterial and fungal strains. Furthermore, FMDP has been reported to have anti-inflammatory and analgesic activities.
Vorteile Und Einschränkungen Für Laborexperimente
FMDP has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good stability. Furthermore, FMDP has been shown to have low toxicity and is well-tolerated in vivo. However, FMDP has some limitations for lab experiments. It has poor water solubility, which can limit its bioavailability. Furthermore, FMDP has been reported to have low oral bioavailability, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of FMDP. One potential direction is to investigate the structure-activity relationship of FMDP and its analogs to identify compounds with improved therapeutic potential. Another direction is to explore the use of FMDP as a potential adjuvant therapy for cancer and infectious diseases. Furthermore, the potential use of FMDP as a drug delivery system for poorly water-soluble drugs could be explored.
Synthesemethoden
FMDP has been synthesized using various methods, including a one-pot reaction of 4-fluorobenzaldehyde, 1,2-diaminocyclohexane, and maleic anhydride in the presence of acetic acid. Another method involves the reaction of 4-fluorobenzaldehyde with 1,2-diaminocyclohexane followed by the reaction of the resulting imine with maleic anhydride in the presence of acetic acid. These methods have been reported to yield FMDP in moderate to good yields.
Wissenschaftliche Forschungsanwendungen
FMDP has been studied extensively for its potential therapeutic applications. It has been reported to have anticancer, antibacterial, antifungal, and antiviral activities. FMDP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, FMDP has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-12-6-4-11(5-7-12)10-18-13(19)15(17-14(18)20)8-2-1-3-9-15/h4-7H,1-3,8-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUCQPUJZVEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533937.png)


![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7533951.png)
![N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7533957.png)

![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)

![N-[4-fluoro-2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7533971.png)

![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
